3,5-dimethylphenyl 3,4-dimethoxybenzoate
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Overview
Description
3,5-dimethylphenyl 3,4-dimethoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with two methoxy groups at the 3 and 4 positions, and a phenyl ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process may also include purification steps like recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzoate ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3,5-dimethylphenyl 3,4-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors .
Industry: In the material science industry, this compound can be used in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3,5-dimethylphenyl benzoate: Lacks the methoxy groups, which may result in different reactivity and applications.
3,4-dimethoxyphenyl benzoate: Lacks the methyl groups, affecting its physical and chemical properties.
3,5-dimethoxyphenyl 3,4-dimethoxybenzoate:
Uniqueness: 3,5-dimethylphenyl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-7-12(2)9-14(8-11)21-17(18)13-5-6-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFIXOYJRGVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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